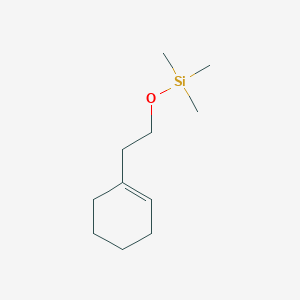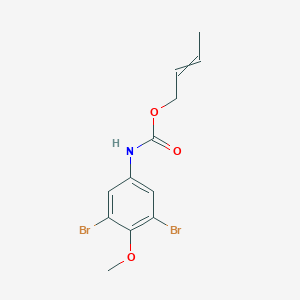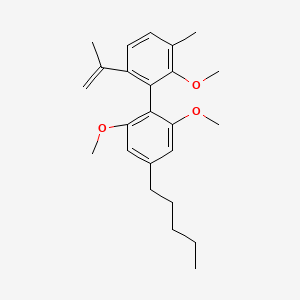
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane is an organic compound with the molecular formula C11H22OSi. It is characterized by the presence of a trimethylsiloxy group attached to a cyclohexenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane involves its interaction with specific molecular targets and pathways. The trimethylsiloxy group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The cyclohexenyl ring provides a rigid framework that influences the compound’s overall behavior in reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is structurally similar but lacks the ethane linkage.
2-(Trimethylsiloxy)-1,3-cyclohexadiene: Another related compound with a different arrangement of double bonds in the cyclohexenyl ring.
Uniqueness
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane is unique due to its specific combination of the trimethylsiloxy group and the cyclohexenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical applications.
Eigenschaften
CAS-Nummer |
84569-41-5 |
|---|---|
Molekularformel |
C11H22OSi |
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
2-(cyclohexen-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3 |
InChI-Schlüssel |
TVIQRPRFGCXLQH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCC1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)



![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)


![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
